Product packaging for Lisdexamfetamine(Cat. No.:CAS No. 608137-32-2)

Lisdexamfetamine

Cat. No.: B1249270
CAS No.: 608137-32-2
M. Wt: 263.38 g/mol
InChI Key: VOBHXZCDAVEXEY-JSGCOSHPSA-N

Description

Lisdexamfetamine is an amino acid amide.
This compound is a prodrug of [dextroamphetamine], a central nervous system stimulant known as d-amphetamine, covalently attached to the naturally occurring amino acid L-lysine. This compound is the first chemically formulated prodrug stimulant and was first approved by the FDA in April 2008. It was also approved by Health Canada in February 2009. This compound works to treat attention deficit hyperactivity disorder and binge eating disorder by blocking dopamine and norepinephrine reuptake and increasing their levels in the extraneuronal space.
This compound is a Central Nervous System Stimulant. The physiologic effect of this compound is by means of Central Nervous System Stimulation.
This compound is a prodrug of the d-isomer of amphetamine, a non-catecholamine sympathomimetic amine with central nervous system (CNS) stimulating activity. Upon administration, lisdexamphetamine is converted to dextroamphetamine through cleavage of the lysine group. Dextroamphetamine acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from its storage sites in nerve terminals in the CNS, and inhibits their uptake within the mesocorticolimbic system, a major component of the brain reward system, resulting in measurable behavioral changes such as euphoria, mental alertness and excitement and appetite suppression. As a CNS stimulant, this agent may increase blood pressure.
A dextroamphetamine drug precursor that also functions as a CENTRAL NERVOUS SYSTEM STIMULANT and DOPAMINE UPTAKE INHIBITOR and is used in the treatment of ATTENTION DEFICIT HYPERACTIVITY DISORDER.
See also: this compound Dimesylate (has salt form).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25N3O B1249270 Lisdexamfetamine CAS No. 608137-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBHXZCDAVEXEY-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00209652
Record name Lisdexamfetamine
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Molecular Weight

263.38 g/mol
Source PubChem
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Physical Description

Solid
Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
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Flash Point

9.7 °C; 49.5 °F (closed cup)
Record name Lisdexamfetamine
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Solubility

White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/, 8.77e-02 g/L
Record name Lisdexamfetamine
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Record name Lisdexamfetamine
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Color/Form

Golden-colored solid from methanol

CAS No.

608137-32-2
Record name Lisdexamfetamine
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Record name Lisdexamfetamine [INN]
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Record name Lisdexamfetamine
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Record name LISDEXAMFETAMINE
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Record name Lisdexamfetamine
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Record name Lisdexamfetamine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

120-122 °C
Record name Lisdexamfetamine
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Enzymatic Mechanisms of Lisdexamfetamine Activation

Lisdexamfetamine is a pharmacologically inactive prodrug that requires enzymatic conversion to become active. wikipedia.orgnih.gov It is chemically composed of d-amphetamine that is covalently attached to the naturally occurring essential amino acid, L-lysine (B1673455), through a peptide bond. nih.govnih.gov The activation of this compound into its therapeutically active component is not a function of hepatic metabolism via the cytochrome P450 (CYP) enzyme system. drugbank.comresearchgate.net Instead, it undergoes a rate-limiting hydrolytic process. nih.govpsychscenehub.com

This activation mechanism involves the enzymatic cleavage of the amide bond linking the L-lysine carrier to the d-amphetamine molecule. researchgate.net This hydrolysis releases two products: the pharmacologically active d-amphetamine and the inactive amino acid L-lysine. wikipedia.orgpsychscenehub.compatsnap.com The conversion process is not dependent on the pH of the gastrointestinal tract. wikipedia.org

Research into the specific enzymes responsible for this bioconversion has identified an aminopeptidase-like activity. nih.gov Studies using various inhibitors demonstrated that d-amphetamine production from this compound was potently inhibited by a protease inhibitor cocktail, bestatin (B1682670), and ethylenediaminetetra-acetic acid (EDTA). nih.govresearchgate.net These findings suggest that an aminopeptidase (B13392206) is responsible for the hydrolytic cleavage of the peptide bond. nih.gov However, further in vitro studies with purified recombinant aminopeptidase B did not result in the release of d-amphetamine, indicating that other or more specific aminopeptidases are involved in the activation process. nih.govresearchgate.net

FindingDescriptionSource
Prodrug Structure This compound is a conjugate of d-amphetamine and L-lysine linked by a peptide bond. nih.govnih.gov
Activation Process The molecule is activated via enzymatic hydrolysis of the peptide bond. nih.govnih.govresearchgate.net
Released Components Hydrolysis yields pharmacologically active d-amphetamine and the amino acid L-lysine. wikipedia.orgpsychscenehub.compatsnap.com
Enzyme Type Evidence points to an aminopeptidase as the enzyme responsible for the hydrolytic cleavage. nih.govresearchgate.net
Metabolic Independence Activation is not dependent on cytochrome P450 enzymes or gastrointestinal pH. wikipedia.orgdrugbank.comresearchgate.net

Formation of Intermediate Metabolites

The enzymatic activation of lisdexamfetamine is a direct, one-step hydrolytic process. nih.gov The cleavage of the peptide bond between L-lysine (B1673455) and d-amphetamine does not result in the formation of academically relevant or stable intermediate metabolites. wikipedia.orgpatsnap.com The bioconversion directly yields the final active molecule, d-amphetamine, and the amino acid L-lysine. psychscenehub.com

Following the primary activation step, the released d-amphetamine undergoes its own metabolic pathway, which is separate from the activation of the parent prodrug. The subsequent metabolism of d-amphetamine can produce other metabolites, such as 4-hydroxyamphetamine, norephedrine, and hippuric acid. drugbank.comnewdrugapprovals.org However, these are metabolites of the active drug, not intermediates in the activation of this compound itself.

Cellular and Subcellular Localization of Lisdexamfetamine Activation

Absorption Characteristics of Intact this compound

Gastrointestinal Absorption Mechanisms in Preclinical Systems

Following oral administration, this compound (LDX) is rapidly absorbed from the gastrointestinal tract as the intact molecule. fda.govtga.gov.au Preclinical studies in rats have demonstrated that the absorption of LDX occurs primarily in the small intestine. nih.govnih.govdovepress.com When LDX was perfused into isolated intestinal segments of anesthetized rats, both LDX and its active metabolite, d-amphetamine, were detected in the blood following perfusion of the small intestine, but not the colon. nih.govdovepress.comnih.gov This indicates that the small intestine is the primary site of absorption for the prodrug.

Further evidence from rat models shows that concentrations of intact LDX are significantly higher in the portal blood, which drains from the gastrointestinal tract, compared to systemic circulation. nih.govdovepress.comnih.govcaldic.com In one study, LDX levels in portal blood were approximately 10-fold higher than in systemic blood, supporting the concept of presystemic absorption of the intact prodrug before its conversion to d-amphetamine. nih.govdovepress.comnih.govcaldic.com The rapid uptake from the small intestine is facilitated by a carrier-mediated active transport system. tandfonline.comresearchgate.netfrontiersin.org This is consistent with the physicochemical properties of LDX, which has high aqueous solubility and low lipophilicity, predicting poor passive diffusion across biological membranes. nih.gov

Role of Peptide Transporter 1 (PEPT1) in Intestinal Uptake

The absorption of this compound is mediated by the high-capacity, low-affinity peptide transporter 1 (PEPT1). nih.govnih.govtandfonline.comsolvobiotech.com PEPT1 is highly expressed in the small intestine, which aligns with the finding that this is the primary site of LDX absorption. nih.govsolvobiotech.commdpi.com As a peptidomimetic prodrug, where the amino acid L-lysine (B1673455) is covalently bonded to d-amphetamine, LDX is a suitable substrate for peptide transporters. nih.gov

In vitro studies using Caco-2 cells, a model for the intestinal barrier, demonstrated that the permeability of LDX was similar to that of cephalexin, a known PEPT1 substrate. nih.govnih.govnih.gov Furthermore, the transport of LDX across these cells was reduced when a PEPT1 inhibitor, glycylsarcosine, was present. nih.govresearchgate.net Studies in Chinese hamster ovary (CHO) cells transfected to express human PEPT1 also confirmed the affinity of LDX for this transporter. nih.govdovepress.comnih.gov The involvement of the high-capacity PEPT1 transporter contributes to the consistent and reproducible pharmacokinetic profile of LDX. nih.govdovepress.comnih.gov While PEPT1 is the primary transporter, the involvement of other peptide and amino acid transporters cannot be entirely ruled out. nih.gov

Distribution of this compound and its Metabolites in Preclinical Models

Tissue Distribution Profiles in Animal Models

Following absorption, this compound is primarily hydrolyzed in the blood by red blood cells to form its active metabolite, d-amphetamine, and the amino acid L-lysine. nih.govnih.govdrugbank.com Therefore, plasma concentrations of the intact prodrug are low and transient. fda.govdrugbank.com Preclinical studies in rats have shown that after oral administration, LDX is rapidly absorbed and converted, with d-amphetamine being the primary active compound distributed throughout the body. nih.gov

In rats, d-amphetamine, the active metabolite, distributes to various tissues, with high concentrations found in the liver, lungs, kidneys, and central nervous system (CNS). cabidigitallibrary.org While specific tissue distribution studies for intact LDX are limited due to its rapid conversion, studies on d-amphetamine show it readily distributes throughout the body. tandfonline.com In vitro studies with rat and human tissue homogenates showed that LDX metabolism occurred primarily in whole blood, with slow hydrolysis observed in liver and kidney homogenates, likely due to residual blood. nih.govnih.govnih.gov

Blood-Brain Barrier Permeability of this compound and D-Amphetamine

Intact this compound does not readily cross the blood-brain barrier. tandfonline.comcolab.wstga.gov.au In a rat study examining brain distribution, LDX was not detected in the brain following oral administration. tga.gov.au Its therapeutic effects are dependent on its conversion to d-amphetamine, which readily crosses the blood-brain barrier to exert its effects on the central nervous system. tandfonline.comresearchgate.netresearchgate.netdrugbank.comnih.gov

Once converted, d-amphetamine rapidly penetrates the CNS. tandfonline.com Studies in rats have shown that after administration of LDX, d-amphetamine reaches high concentrations in the brain. tga.gov.au The brain-to-serum ratio of d-amphetamine was found to be approximately 6 in rats after administration of LDX. tga.gov.au The rate-limiting conversion of LDX to d-amphetamine in the bloodstream results in a more gradual and sustained increase of d-amphetamine in the brain compared to the administration of immediate-release d-amphetamine. researchgate.netnih.gov This controlled delivery of d-amphetamine to the CNS is a key feature of this compound's pharmacokinetic profile. nih.gov Amphetamines, in general, have been shown to disrupt the blood-brain barrier, which may be a factor in their neurotoxic effects at high doses. accscience.comresearchgate.net

Interactive Data Table: Key Pharmacokinetic Parameters of this compound in Preclinical Models

ParameterFinding in Preclinical Models (Primarily Rats)Source(s)
Primary Absorption Site Small Intestine nih.govnih.govdovepress.comnih.gov
Absorption Mechanism Carrier-mediated active transport via PEPT1 nih.govnih.govtandfonline.comsolvobiotech.com
pH Dependence of Absorption Independent of gastrointestinal pH nih.govnih.govwikipedia.orgadhdrollercoaster.org
Portal vs. Systemic Concentration ~10-fold higher concentration of intact LDX in portal blood nih.govdovepress.comnih.govcaldic.com
Primary Site of Conversion Red Blood Cells nih.govnih.govdrugbank.com
Blood-Brain Barrier Permeability (Intact LDX) Does not readily cross tandfonline.comcolab.wstga.gov.au
Blood-Brain Barrier Permeability (d-Amphetamine) Readily crosses tandfonline.comresearchgate.netresearchgate.netdrugbank.comnih.gov
Brain-to-Serum Ratio (d-Amphetamine) Approximately 6 tga.gov.au

Plasma Protein Binding of this compound and D-Amphetamine

The binding of a drug to plasma proteins is a critical pharmacokinetic parameter, as generally only the unbound fraction of a drug is pharmacologically active. In the case of this compound and its active metabolite, d-amphetamine, their interaction with plasma proteins has been characterized.

This compound itself undergoes rapid and extensive conversion to d-amphetamine in the blood. Specific plasma protein binding studies for the intact this compound prodrug were not extensively conducted in preclinical evaluations, an approach considered acceptable given its transient nature in the bloodstream. tga.gov.au

For its active metabolite, d-amphetamine, the binding to plasma proteins is low. Approximately 16% to 20% of d-amphetamine circulating in the bloodstream is bound to these proteins. wikipedia.orgtandfonline.com This low level of binding means a large fraction of the active metabolite is free and available to distribute into tissues, including crossing the blood-brain barrier to exert its effects. tandfonline.com

Metabolism of this compound to D-Amphetamine in Preclinical Context

This compound is a prodrug, meaning it is pharmacologically inactive until it is converted into its active form within the body. researchgate.net This metabolic process is a key feature of its design.

The conversion of this compound to d-amphetamine is not a gastrointestinal or hepatic first-pass effect but occurs primarily in the bloodstream. fda.govcaldic.com The process is a hydrolysis reaction that cleaves the L-lysine amino acid from the d-amphetamine molecule. wikipedia.orgresearchgate.net This enzymatic cleavage happens following contact with red blood cells. nih.gov

This biotransformation is the rate-limiting step in the activation of the drug, controlling the speed at which d-amphetamine becomes available in the system. wikipedia.orgfrontiersin.org This controlled conversion results in a slower rate of appearance and a lower peak concentration of d-amphetamine in the blood and brain compared to the administration of an equimolar dose of immediate-release d-amphetamine. nih.govfrontiersin.org The plasma half-life of the parent compound, this compound, is consequently very short, typically averaging less than one hour. wikipedia.orgnih.gov The conversion process is robust and extensive, leading to the complete transformation of this compound to d-amphetamine and L-lysine. wikipedia.orgcaldic.com

The primary site of this compound's metabolic activation is the red blood cells, which possess the necessary hydrolytic enzymes. caldic.com The rate of this hydrolysis has been shown to be dependent on hematocrit levels, which is the volume percentage of red blood cells in the blood. nih.gov

However, research demonstrates that this conversion is a robust process. Substantial hydrolysis and production of d-amphetamine occur even at hematocrit levels as low as 10% of the normal value. nih.govdrugbank.com This indicates that the enzymatic capacity of red blood cells is high and that the biotransformation of this compound is unlikely to be significantly affected by clinically relevant variations in red blood cell viability or levels. caldic.comnih.gov

The cytochrome P450 (CYP) enzyme system, located primarily in the liver, is responsible for the metabolism of a vast number of drugs. A significant finding in preclinical studies is that the this compound molecule itself is not a substrate for these enzymes. fda.govdrugbank.com

In vitro experiments using human liver microsomes evaluated this compound's potential to inhibit seven major CYP isoforms (including CYP1A2, CYP2D6, and CYP3A4). nih.govnih.gov The results showed no concentration-dependent or mechanism-based inhibition of these enzymes by this compound. nih.gov This suggests that this compound has a low potential for causing drug-drug interactions related to the CYP450 system. nih.govresearchgate.net It is important to distinguish that while the prodrug this compound bypasses CYP metabolism, its active metabolite, d-amphetamine, is subsequently metabolized in part by the CYP2D6 enzyme. wikipedia.org

Excretion Pathways of this compound and its Metabolites in Preclinical Context

Following its conversion and systemic action, d-amphetamine and its related metabolites are cleared from the body.

The primary route of elimination for d-amphetamine and its byproducts is through the kidneys via urinary excretion. fda.gov Studies involving radiolabeled this compound demonstrated that approximately 96% of the administered dose's radioactivity was recovered in the urine over a 120-hour period, with only a negligible amount (0.3%) found in feces. fda.govcaldic.com

The composition of the excreted compounds in urine provides insight into the metabolic fate of the drug. At 48 hours, the recovered dose consisted of: caldic.com

Pharmacodynamic Interactions of Lisdexamfetamine S Active Metabolite in Preclinical and in Vitro Systems

Neurotransmitter Transporter Modulation by D-Amphetamine

D-amphetamine is a substrate for the primary monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov It enters the presynaptic neuron through these transporters, where it initiates a cascade of events that leads to both the inhibition of neurotransmitter reuptake and the promotion of neurotransmitter efflux. nih.govjneurosci.org

D-amphetamine exhibits a high affinity for the dopamine transporter (DAT). It acts as a competitive substrate, meaning it vies with dopamine for transport into the presynaptic neuron. nih.govfrontiersin.org This competitive inhibition is the initial step in blocking dopamine reuptake. nih.gov Upon entering the neuron, d-amphetamine triggers a more complex, non-competitive form of inhibition by inducing the internalization of DAT from the cell surface into the cytoplasm. pnas.orgpnas.org This process, which reduces the number of available transporters on the plasma membrane, is dependent on dynamin, a protein involved in endocytosis, and is mediated by the activation of the small GTPase RhoA. pnas.org Studies have shown that this internalization can be blocked by DAT inhibitors like cocaine, which prevent d-amphetamine from entering the cell in the first place. pnas.orgpnas.org Furthermore, d-amphetamine binding can drive a structural change in DAT, predisposing it to transport the substrate into the cell. frontiersin.org

Compared to its high affinity for DAT and NET, d-amphetamine's affinity for the serotonin transporter (SERT) is substantially lower. nih.govcapes.gov.brnih.gov While it still acts as a substrate and can induce efflux, its potency as an inhibitor of serotonin reuptake is significantly weaker. nih.govresearchgate.net Studies have shown that hundreds of times the concentration of d-amphetamine is required to inhibit SERT compared to NET. nih.govcapes.gov.br The actions of amphetamines at SERT have been shown to be dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a membrane phospholipid, suggesting a distinct regulatory mechanism compared to its actions at DAT and NET. nih.gov

Research consistently demonstrates a clear hierarchy in the potency of d-amphetamine at the three monoamine transporters. It is most potent at inhibiting NET, followed by DAT, and is significantly less potent at SERT. capes.gov.brnih.govresearchgate.net In vitro studies using human transporters have quantified these differences, showing that d-amphetamine is approximately 5- to 9-fold less potent at DAT compared to NET, and 200- to 500-fold less potent at SERT. nih.govcapes.gov.br This preferential activity for catecholamine (dopamine and norepinephrine) transporters over the serotonin transporter is a hallmark of d-amphetamine's pharmacological profile. nih.govresearchgate.net

Comparative Inhibitory Potency of D-Amphetamine at Human Monoamine Transporters

TransporterInhibition Constant (Kᵢ) in μMRelative Potency Rank
Norepinephrine Transporter (NET)~0.071 (Most Potent)
Dopamine Transporter (DAT)~0.642
Serotonin Transporter (SERT)~38.03 (Least Potent)

This table summarizes the approximate inhibition constants (Kᵢ) for d-amphetamine at human monoamine transporters, based on data from in vitro studies. nih.govresearchgate.net A lower Kᵢ value indicates higher binding affinity and greater potency.

Neurotransmitter Release Mechanisms

Beyond simply blocking reuptake, a key mechanism of d-amphetamine is its ability to induce neurotransmitter efflux, or "reverse transport," from the presynaptic neuron into the synapse. jneurosci.orgnih.gov This process is independent of normal, action-potential-driven vesicular release. jneurosci.org

The d-amphetamine-induced release of dopamine is a multi-step process. After entering the presynaptic terminal through DAT, d-amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2). nih.govnih.govnih.gov VMAT2 is responsible for packaging dopamine into synaptic vesicles for storage and later release. D-amphetamine, acting as a VMAT2 substrate, disrupts the proton gradient across the vesicular membrane, causing stored dopamine to be released from the vesicles into the cytoplasm. nih.govnih.gov

This leads to a significant increase in the concentration of cytoplasmic dopamine. nih.gov The elevated cytoplasmic dopamine level, combined with the presence of d-amphetamine, causes the dopamine transporter (DAT) to reverse its direction of transport. jneurosci.orgnih.gov Instead of taking dopamine from the synapse into the neuron, DAT begins to pump dopamine out of the neuron and into the synaptic cleft. jneurosci.orgjneurosci.org

This reverse transport is further modulated by intracellular signaling pathways. D-amphetamine activates the trace amine-associated receptor 1 (TAAR1), an intracellular receptor. frontiersin.orgnih.govwikipedia.org TAAR1 activation initiates signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC), which in turn phosphorylate DAT. nih.govwikipedia.orgacs.org PKC-mediated phosphorylation, in particular, has been shown to be crucial for inducing DAT-mediated dopamine efflux. nih.govwikipedia.orgwikipedia.org

Modulation of Norepinephrine Release Pathways

The active metabolite of lisdexamfetamine, d-amphetamine, significantly modulates noradrenergic signaling primarily by interacting with the norepinephrine transporter (NET) and the vesicular monoamine transporter 2 (VMAT2). nih.govnih.govfrontiersin.org D-amphetamine acts as a competitive substrate for NET, binding to it with high affinity and being transported into the presynaptic neuron. frontiersin.orgvt.edu This competitive binding inhibits the reuptake of norepinephrine (NE) from the synaptic cleft, prolonging its presence and action. neupsykey.com Once inside the neuron, d-amphetamine disrupts the storage of NE in synaptic vesicles. youtube.commichaeltingram.com It achieves this by inhibiting VMAT2, a transporter responsible for pumping cytosolic monoamines into vesicles, and by dissipating the proton gradient necessary for VMAT2 function. nih.govpnas.org This leads to an accumulation of NE in the neuronal cytoplasm. youtube.com The elevated cytosolic NE concentration, combined with d-amphetamine's presence, causes the norepinephrine transporter to reverse its direction of transport, actively pumping NE out of the neuron and into the synaptic cleft in a non-vesicular, calcium-independent manner. youtube.commichaeltingram.compnas.org This efflux mechanism is a primary contributor to the substantial increase in synaptic NE levels. frontiersin.orgavancepsychiatry.comnih.gov

Receptor-Level Interactions of D-Amphetamine

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

D-amphetamine is a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G protein-coupled receptor (GPCR). researchgate.netresearchgate.netnih.gov To activate TAAR1, d-amphetamine must first enter the presynaptic neuron, either through the dopamine transporter (DAT) or by diffusing across the cell membrane. wikipedia.org Upon binding to and activating TAAR1, a cascade of intracellular signaling events is initiated. frontiersin.orgacs.org TAAR1 activation stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) and protein kinase C (PKC). wikipedia.orgfrontiersin.orgacs.org This TAAR1-mediated signaling can lead to the phosphorylation of monoamine transporters, such as the dopamine transporter (DAT) and likely the norepinephrine transporter (NET), which can result in transporter internalization (non-competitive reuptake inhibition) and reverse transport function, further increasing synaptic neurotransmitter levels. researchgate.netwikipedia.org TAAR1's ability to modulate dopaminergic and serotonergic systems has made it a significant target in preclinical research for various neuropsychiatric conditions. mdpi.comfrontiersin.orgmdpi.comnih.gov

Indirect Modulation of G-Protein Coupled Receptors (preclinical context)

D-amphetamine indirectly modulates various G-protein coupled receptors (GPCRs) by increasing the synaptic concentrations of dopamine and norepinephrine. frontiersin.orgmdpi.com The elevated levels of these neurotransmitters lead to enhanced activation of their respective postsynaptic receptors. nih.gov Preclinical studies in nonhuman primates and rodents show that d-amphetamine-induced dopamine release leads to the activation of both D1 and D2 dopamine receptors. biorxiv.org The stimulation of D1-like receptors activates Gαs proteins, leading to adenylyl cyclase activation and increased cAMP production. mdpi.com Conversely, activation of D2-like receptors couples to Gαi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels. mdpi.combiorxiv.org In vivo studies in rats have demonstrated that d-amphetamine can stimulate D2 receptor-mediated signaling that involves the activation of phospholipase A2 and the subsequent release of arachidonic acid. nih.gov The balance between D1 and D2 receptor activation is crucial, as they can have opposing effects on downstream signaling and behavior. frontiersin.orgfrontiersin.org Furthermore, d-amphetamine's effects are also modulated by adrenergic receptors through the increased availability of norepinephrine. avancepsychiatry.comwikipedia.org

Intracellular Signaling Pathways Affected by D-Amphetamine (preclinical context)

Downstream Effects on Second Messenger Systems

D-amphetamine's actions on monoamine transporters and receptors trigger significant changes in intracellular second messenger systems. The activation of TAAR1 and D1-like dopamine receptors by d-amphetamine and the subsequent increase in dopamine lead to the stimulation of adenylyl cyclase and a rise in cyclic AMP (cAMP) levels. wikipedia.orgmdpi.compnas.org This increase in cAMP activates protein kinase A (PKA). wikipedia.orgfrontiersin.org In vivo studies in mice have shown that d-amphetamine administration increases the phosphorylation of the GluR1 subunit of the AMPA receptor in the prefrontal cortex, a process dependent on the cAMP pathway and mediated by β1-adrenergic receptors. nih.gov

Conversely, activation of D2-like dopamine receptors inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. mdpi.combiorxiv.org D-amphetamine has also been shown to activate the small GTPase RhoA, which in turn can trigger the internalization of the dopamine transporter (DAT). pnas.org Interestingly, the concurrent d-amphetamine-induced increase in cAMP can act as a negative feedback mechanism by promoting PKA-dependent inactivation of RhoA. pnas.org Additionally, preclinical models of mania suggest that d-amphetamine can affect the extracellular signal-regulated kinase (ERK) pathway. frontiersin.orgcambridge.org D-amphetamine-induced dopamine D1 receptor overactivation may suppress the ERK pathway through aberrant cAMP/PKA signaling. frontiersin.org The cAMP response element-binding protein (CREB) is a key transcriptional regulator that integrates signals from both the PKA and ERK pathways, and its function can be consequently altered by d-amphetamine. frontiersin.org

Interactive Data Table: Preclinical Findings on D-Amphetamine's Receptor Interactions

Receptor/TransporterPrimary Effect of D-AmphetamineDownstream Signaling Event (Preclinical Evidence)Reference(s)
Norepinephrine Transporter (NET) Competitive Inhibition & Reverse TransportIncreased synaptic norepinephrine frontiersin.orgneupsykey.com
Vesicular Monoamine Transporter 2 (VMAT2) InhibitionIncreased cytosolic norepinephrine nih.govyoutube.commichaeltingram.com
Trace Amine-Associated Receptor 1 (TAAR1) Agonism↑ Adenylyl Cyclase, ↑ cAMP, ↑ PKA/PKC activity researchgate.netwikipedia.orgfrontiersin.org
Dopamine D1 Receptor Indirect Agonism (via ↑ Dopamine)↑ Adenylyl Cyclase, ↑ cAMP mdpi.combiorxiv.org
Dopamine D2 Receptor Indirect Agonism (via ↑ Dopamine)↓ Adenylyl Cyclase, ↑ Phospholipase A2 activity mdpi.combiorxiv.orgnih.gov

Gene Expression and Protein Regulation in Neuronal Cells (preclinical context)

The active metabolite of this compound, dextroamphetamine, significantly influences gene expression and protein regulation in neuronal cells, which underpins its therapeutic effects and potential for neural adaptation. Preclinical studies have identified several key molecular pathways that are modulated by amphetamine exposure.

Chronic administration of amphetamine at high doses leads to significant changes in gene expression within the mesocorticolimbic projection. wikipedia.org These alterations are primarily mediated by the transcription factors Delta FBJ murine osteosarcoma viral oncogene homolog B (ΔFosB), cAMP response element binding protein (CREB), and nuclear factor-kappa B (NF-κB). wikipedia.org

The overexpression of ΔFosB in D1-type medium spiny neurons of the nucleus accumbens is a critical biomolecular mechanism in the context of addiction, as it is both necessary and sufficient for many neural adaptations and behavioral effects. wikipedia.org Sufficiently overexpressed ΔFosB can induce an addictive state. wikipedia.org The accumulation of a highly stable form of ΔFosB is facilitated by phosphorylated CREB, which increases ΔFosB levels while repressing the c-Fos gene. wikipedia.org

In addition to these transcription factors, amphetamine has been shown to upregulate the mRNA expression of other genes. A single administration of d-amphetamine in rats was found to increase the expression of zif/268 and preprodynorphin (PPD) mRNA in the dorsal striatum and sensorimotor cortex. nih.gov This upregulation is mediated, at least in part, by NMDA receptors. nih.gov

Furthermore, preclinical research in rat neocortical neurons has demonstrated that exposure to amphetamines can induce apoptosis (programmed cell death). nih.gov This process is associated with the differential expression of anti-apoptotic (bcl-xL) and pro-apoptotic (bcl-xS) splice variants of the bcl-x gene. nih.gov The studies also noted a significant induction of the cell stress-associated transcription factor c-jun. nih.gov

The influence of dextroamphetamine on neurogenesis and neurotrophic factors has also been investigated. Neurotrophins like brain-derived neurotrophic factor (BDNF) are crucial for neuronal survival, differentiation, and plasticity. termedia.pl However, studies on the effect of d-amphetamine on neurogenesis in the hippocampus have yielded mixed results, with some research indicating a reduction in neurogenesis at high doses, while other studies show no significant effect on the proliferation and survival of new neurons at lower doses. termedia.pl

Table 1: Effects of Dextroamphetamine on Gene and Protein Regulation in Preclinical Models
Gene/ProteinEffectBrain Region(s)Mediating FactorsAssociated OutcomeSource
ΔFosBOverexpressionNucleus AccumbensCREBNeural adaptations, reward sensitization wikipedia.org
CREBActivation (Phosphorylation)Mesocorticolimbic Projection-Increases ΔFosB levels wikipedia.org
c-FosRepressionMesocorticolimbic ProjectionΔFosBAllows for ΔFosB accumulation wikipedia.org
zif/268UpregulationDorsal Striatum, Sensorimotor CortexNMDA ReceptorsNeuronal plasticity nih.gov
Preprodynorphin (PPD)UpregulationDorsal StriatumNMDA ReceptorsNeuronal plasticity nih.gov
Bcl-x (splice variants)Differential expression (pro- and anti-apoptotic)Neocortical Neurons-Apoptosis nih.gov
c-junInductionNeocortical Neurons-Cell stress response, apoptosis nih.gov
BDNFDownregulation (with high doses)BrainCREB1Potential for lower cell survival nih.gov

Comparative Pharmacodynamics with Other Amphetamine Derivatives at the Molecular and Neurochemical Level

The pharmacodynamic profile of dextroamphetamine, the active metabolite of this compound, can be further elucidated by comparing it to other psychostimulants like methylphenidate and modafinil (B37608). While all three substances impact monoaminergic systems, their mechanisms at the molecular and neurochemical levels are distinct.

Dextroamphetamine vs. Methylphenidate:

Both dextroamphetamine and methylphenidate primarily act by increasing the extracellular concentrations of dopamine (DA) and norepinephrine (NE). nih.gov However, their mechanisms of action differ significantly.

Dextroamphetamine: Acts as a competitive substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET). frontiersin.orgyoutube.com It is transported into the presynaptic neuron, where it disrupts the vesicular monoamine transporter 2 (VMAT2), causing the release of DA and NE from synaptic vesicles into the cytoplasm. scielo.org.mxnih.govfrontiersin.org This increase in cytosolic monoamines leads to a reversal of DAT and NET function, resulting in the efflux of these neurotransmitters into the synaptic cleft. youtube.comjccc.edu Dextroamphetamine is therefore considered a monoamine releaser.

Methylphenidate: Functions as a "pure" reuptake inhibitor. osu.edu It blocks DAT and NET non-competitively, preventing the reuptake of DA and NE from the synaptic cleft and thereby increasing their availability. youtube.comjccc.edu Unlike dextroamphetamine, it does not act as a substrate for transport or induce significant reverse transport. uky.edu

Due to these mechanistic differences, amphetamines are generally considered more potent than methylphenidate in their ability to elevate synaptic dopamine levels. youtube.com

Dextroamphetamine vs. Modafinil:

The comparison with modafinil reveals even more distinct neurochemical profiles.

Dextroamphetamine: As established, it directly stimulates the release of DA and NE, and to a lesser extent, serotonin. nih.govwithpower.com Its primary targets are DAT, NET, and VMAT2. researchgate.netnih.gov

Table 2: Comparative Molecular and Neurochemical Mechanisms
MechanismDextroamphetamine (Active Metabolite of this compound)MethylphenidateModafinilSource
Primary ActionMonoamine Releaser & Reuptake InhibitorMonoamine Reuptake InhibitorWakefulness-Promoting Agent / Atypical DAT Inhibitor youtube.comosu.educlarityxdna.com
Dopamine Transporter (DAT)Substrate, Reuptake Inhibitor, Reverse TransporterNon-competitive Blocker (Inhibitor)Reuptake Inhibitor frontiersin.orgyoutube.comwithpower.com
Norepinephrine Transporter (NET)Substrate, Reuptake Inhibitor, Reverse TransporterNon-competitive Blocker (Inhibitor)Influences NE pathways frontiersin.orgyoutube.comnih.gov
Serotonin Transporter (SERT)Weak inhibitorVery weak inhibitorEnhances 5-HT tone indirectly nih.govd-nb.infodrugbank.com
Vesicular Monoamine Transporter 2 (VMAT2)Inhibitor/DisruptorMay cause redistributionNo direct significant interaction reported nih.govnih.gov
Effect on DopamineIncreases release and blocks reuptakeBlocks reuptakeWeakly blocks reuptake youtube.comwithpower.com
Effect on NorepinephrineIncreases release and blocks reuptakeBlocks reuptakeInfluences NE pathways youtube.comwithpower.comnih.gov

Analytical Methodologies for Lisdexamfetamine and Its Metabolites in Biological Matrices for Research

Sample Preparation Techniques for Lisdexamfetamine Bioanalysis

The choice of sample preparation technique is critical to remove interferences from complex biological matrices such as plasma, urine, and oral fluid, thereby ensuring the accuracy and sensitivity of the subsequent analysis. The most common strategies employed for this compound and its metabolites include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Solid-Phase Extraction (SPE) Protocols

Solid-phase extraction is a highly effective technique for isolating and concentrating analytes from complex samples. It utilizes a solid sorbent to retain the target compounds while matrix interferences are washed away. For amphetamine-related compounds, mixed-mode SPE cartridges are often employed, which combine both reversed-phase and ion-exchange mechanisms for enhanced selectivity. unitedchem.com

One study detailed a quantitative method for this compound and amphetamine in oral fluid using SPE for analyte isolation prior to LC-MS/MS analysis. researchgate.net Another generic protocol suitable for basic compounds like amphetamines involves using a mixed-mode cation-exchange (MCAX) SPE tube. sigmaaldrich.com The sample, with its pH adjusted to 6 to ensure the ionization of the basic compounds, is loaded onto the conditioned and equilibrated tube. After washing steps to remove impurities, the analytes are eluted with a solvent containing ammonium (B1175870) hydroxide (B78521) to neutralize the analytes for release from the sorbent. sigmaaldrich.com

Table 1: Example of a Generic Mixed-Mode SPE Protocol for Basic Compounds

StepProcedure
Sample Pre-treatment Dilute 1 mL of plasma or urine with 1 mL of 50 mM ammonium acetate (B1210297) (pH 6.0).
Sorbent Conditioning Condition a 100 mg/3 mL DSC-MCAX SPE tube with 1 mL of methanol (B129727).
Sorbent Equilibration Equilibrate the SPE tube with 1 mL of 50 mM ammonium acetate (pH 6.0).
Sample Loading Load the pre-treated sample onto the SPE tube at a flow rate of 1-2 mL/minute.
Washing Wash the tube sequentially with 1 mL of 50 mM ammonium acetate (pH 6.0), 1 mL of 1M acetic acid, and 1 mL of methanol to elute interferences.
Analyte Elution Elute analytes with 5% ammonium hydroxide in methanol.

This table is a representation of a generic protocol and specific parameters may vary based on the exact application. unitedchem.comsigmaaldrich.com

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE for amphetamines is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. benthamopen.combenthamopenarchives.com For basic compounds like amphetamine, the aqueous sample is typically alkalinized (pH ≥ 10) to ensure the analyte is in its non-ionized, more organic-soluble form, facilitating its extraction into the organic phase. benthamopen.com

One study systematically optimized the LLE of amphetamine by testing various solvents, including chloroform, 1-chlorobutane, dichloromethane, diethyl ether, and ethyl acetate. benthamopen.combenthamopenarchives.com A solvent system of chloroform:ethyl acetate:ethanol (3:1:1 v/v) was also evaluated. benthamopen.combenthamopenarchives.com Research has indicated that while LLE is effective, it can be prone to issues such as emulsification, especially with small sample volumes, and may involve the use of toxic solvents like toluene. sci-hub.se

A semi-automated LLE method has been developed for the enantiomeric separation of R/S-amphetamine in serum, highlighting the technique's applicability in high-throughput settings. researchgate.net

Table 2: Comparison of Organic Solvents for Amphetamine LLE Recovery

Organic SolventMean Recovery (%)
Diethyl ether97.2 ± 5.61
Chloroform80.5 ± 6.82
Dichloromethane75.3 ± 4.23
1-Chlorobutane60.1 ± 5.14
Ethyl acetate55.4 ± 3.87

Data adapted from a study on the systematic optimization of LLE for amphetamine. The recovery was highest using diethyl ether at a pH of 10. benthamopen.com

Protein Precipitation Strategies

Protein precipitation is a straightforward and rapid method for sample preparation, particularly for plasma samples. scielo.br It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins, which can then be removed by centrifugation. Acetonitrile (B52724) is a commonly used solvent for this purpose. sci-hub.se

This technique is favored for its simplicity and speed, making it suitable for pharmacokinetic studies that require the analysis of a large number of samples. scielo.brscielo.br In a typical procedure, an aliquot of plasma is mixed with acetonitrile. sci-hub.se After vortexing and centrifugation to pellet the precipitated proteins, the supernatant containing the analytes of interest is collected for analysis. sci-hub.se In some methods, the supernatant is further diluted before being injected into the chromatographic system. sci-hub.se

For instance, one validated method for the simultaneous quantification of this compound and amphetamine in plasma involved adding 100 μL of acetonitrile to a 100 μL plasma sample, followed by vortexing and a two-step centrifugation process with a cooling step in between. sci-hub.se

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are used to separate this compound and its metabolites from any remaining endogenous compounds before detection. Liquid chromatography is the predominant technique, though gas chromatography can also be used.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the bioanalysis of this compound due to its high sensitivity, selectivity, and versatility. sci-hub.se Reversed-phase chromatography is the most common separation mode.

Numerous LC-MS/MS methods have been developed and validated for the quantification of this compound and d-amphetamine in plasma, urine, and oral fluid. researchgate.netsci-hub.sescielo.br These methods often utilize C18 or similar reversed-phase columns and mobile phases consisting of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). sci-hub.sescielo.br

Chiral chromatography is essential for distinguishing between the d- and l-enantiomers of amphetamine, which is critical for differentiating between the prescribed use of d-amphetamine (from this compound) and the illicit use of racemic amphetamine. nih.govdntb.gov.uarestek.comoup.com This can be achieved using chiral columns or by derivatizing the analytes with a chiral reagent before separation on a standard achiral column. nih.govrestek.com

Table 3: Examples of LC-MS/MS Parameters for this compound and Amphetamine Analysis

MatrixColumnMobile PhaseFlow RateAnalytes
Human PlasmaPhenomenex Synergi 4 µm Fusion RP, 150x2 mm scielo.brA: 10 mM ammonium acetate with 0.1% formic acid in H₂OB: Acetonitrile with 0.1% formic acid scielo.br0.6 mL/min scielo.brThis compound scielo.br
Human Plasma, Oral Fluid, UrineAcquity UPLC BEH C18, 1.7 µm, 2.1x100 mm sci-hub.seA: 5 mM ammonium formate with 0.1% formic acidB: Methanol with 5 mM ammonium formate and 0.1% formic acid sci-hub.se0.3 mL/min sci-hub.seThis compound, Amphetamine sci-hub.se
SerumChiralpak AD-3, 3 µm, 100x3 mm researchgate.netA: CO₂B: 0.1% ammonium hydroxide in 2-propanol/methanol (50/50, v/v) researchgate.net1.5 mL/min researchgate.netR/S-amphetamine researchgate.net

This table provides examples from different research studies and is not an exhaustive list.

Gas Chromatography (GC) Considerations

While less common than LC-MS/MS for this compound analysis, gas chromatography coupled with mass spectrometry (GC-MS) can also be utilized. A key consideration for GC analysis of amphetamines is the need for derivatization. Derivatization is often necessary to improve the volatility and thermal stability of the analytes and to enhance their chromatographic properties. Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) are used for this purpose. benthamopenarchives.com

One published GC-MS method for this compound involves a base extraction of the analyte into chloroform. The analysis is performed on a DB-1 MS column or equivalent, with helium as the carrier gas.

Table 4: Example of GC/MS Parameters for this compound

ParameterSpecification
Sample Preparation Dilute analyte (~4 mg/mL) base extracted into chloroform.
Column DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.
Carrier Gas Helium at 1 mL/min.
Injector Temperature 280°C
MSD Transfer Line Temp. 280°C
MS Source Temperature 230°C
MS Quad Temperature 150°C

This data is based on a monograph from the Drug Enforcement Administration's Special Testing and Research Laboratory.

Chiral Separation of D-Amphetamine from L-Amphetamine

Amphetamine exists as two stereoisomers, or enantiomers: dextroamphetamine (d-amphetamine or (S)-amphetamine) and levoamphetamine (l-amphetamine or (R)-amphetamine). As this compound is a prodrug of d-amphetamine, the therapeutic effects are attributed solely to d-amphetamine. scielo.brnih.gov Illicitly synthesized amphetamine is often a racemic mixture (containing equal amounts of d- and l-amphetamine), while some over-the-counter medications contain l-amphetamine (also known as levmetamfetamine in some contexts). researchgate.net Therefore, chiral separation is essential in forensic and clinical research to distinguish between the use of prescribed this compound and other sources of amphetamine. researchgate.net

Several analytical approaches are employed for the chiral separation of amphetamine enantiomers in biological samples such as blood, urine, and oral fluid. researchgate.net

Chiral Stationary Phases (CSPs) in Liquid Chromatography (LC): This is a direct method where the enantiomers are separated on a chromatographic column containing a chiral selector as the stationary phase. nih.govusp.org Vancomycin-based CSPs, such as Astec CHIROBIOTIC V2, have demonstrated effective baseline resolution of d- and l-amphetamine. arabjchem.orgnust.edu.pk Cyclodextrin-based columns are also utilized for this purpose. usp.org This technique is often coupled with mass spectrometry for sensitive detection. arabjchem.orgnust.edu.pk

Chiral Derivatizing Reagents (CDRs): This indirect method involves reacting the amphetamine enantiomers with a chiral reagent to form diastereomers. nih.govusp.org These diastereomers have different physicochemical properties and can be separated on a standard (achiral) chromatography column. usp.orgnih.gov A commonly used CDR is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent). nih.govnih.gov Following derivatization, the resulting products can be analyzed by LC-MS/MS. nih.govnih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations and offers advantages such as high resolution and low sample volume requirements. psu.edumdpi.com Chiral selectors, typically cyclodextrins, are added to the background electrolyte to facilitate the separation of the enantiomers. mdpi.comscielo.br

The choice of method depends on factors like the required sensitivity, the complexity of the biological matrix, and the available instrumentation. For instance, a study developing an enantioselective LC-MS/MS method for amphetamine and its metabolites in serum reported successful separation and validation, highlighting its utility in estimating consumption time in forensic cases. nih.gov

Spectrometric Detection Methods

Spectrometric methods are indispensable for the selective and sensitive detection of this compound and its metabolites following chromatographic separation.

Mass Spectrometry (MS) for Qualitative and Quantitative Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for both the qualitative identification and quantitative measurement of this compound and amphetamine in biological samples. psu.edutandfonline.com When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it provides high specificity and sensitivity. psu.edumdpi.com

For qualitative analysis, the mass spectrometer provides a mass spectrum, which is a fingerprint of the molecule, allowing for its identification. High-resolution mass spectrometry (HRMS) offers even greater accuracy in mass measurement, further enhancing the confidence in compound identification by eliminating background interferences. psu.edu In the analysis of this compound and its impurities, LC-MS has been used to determine the molecular weights of various process-related and degradation products. mdpi.com

Quantitative analysis by MS is typically performed in selected ion monitoring (SIM) mode for GC-MS or selected reaction monitoring (SRM) for tandem mass spectrometry. psu.edunih.gov In these modes, the instrument is set to detect only specific m/z values corresponding to the analyte of interest, which significantly improves sensitivity and reduces chemical noise.

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity

Tandem mass spectrometry, or MS/MS, is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity. scielo.brnih.govsci-hub.se An LC-MS/MS system consists of a liquid chromatograph coupled to a mass spectrometer that has two mass analyzers in series (typically triple quadrupole or quadrupole-Orbitrap instruments). scielo.brthermofisher.com

The process involves the following steps:

Precursor Ion Selection: The first mass analyzer selects the protonated molecule of the target analyte (the precursor ion). For this compound, a common precursor ion is m/z 264.18, and for amphetamine, it is m/z 136. scielo.brsci-hub.se

Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding with an inert gas (like argon). scielo.br

Product Ion Monitoring: The second mass analyzer separates and detects specific fragment ions (product ions). For this compound (m/z 264.18), a characteristic product ion is m/z 84.09. scielo.br For amphetamine (m/z 136), common product ions are m/z 119 and m/z 91. sci-hub.se

This technique, often referred to as Multiple Reaction Monitoring (MRM), is highly selective because it requires a compound to meet two specific mass criteria (precursor and product ion) to be detected. scielo.br This minimizes the likelihood of interferences from other components in the biological matrix. scielo.br LC-MS/MS methods have been extensively validated for the simultaneous quantification of this compound and amphetamine in various matrices including plasma, urine, and oral fluid. nih.govnih.gov

UV-Vis Detection and Other Spectroscopic Approaches

While less common for bioanalytical applications of this compound due to lower sensitivity and specificity compared to MS, Ultraviolet-Visible (UV-Vis) spectroscopy can be used, particularly for the analysis of bulk drug substance and pharmaceutical formulations. usp.orgarabjchem.org HPLC with UV detection is a robust method for assay and impurity testing. usp.orgusp.org Amphetamine and its derivatives absorb UV light due to the presence of the phenyl group. nust.edu.pkajphr.com For instance, a method for methamphetamine analysis reported a maximum absorbance (λmax) at 259 nm. nust.edu.pk

However, the sensitivity of UV detection is often insufficient for the low concentrations of this compound and its metabolites typically found in biological fluids after therapeutic administration. arabjchem.org Detection limits for UV methods are generally in the microgram per milliliter (µg/mL) range, whereas MS methods can achieve picogram to nanogram per milliliter (pg/mL to ng/mL) sensitivity. arabjchem.orgnust.edu.pk To enhance UV detection for amphetamines in urine, derivatization with a chromophoric agent like sodium 1,2-naphthoquinone-4-sulphonate has been employed to create derivatives that absorb strongly in the visible region (e.g., at 480 nm). nih.gov

Validation Parameters for Analytical Methods

To ensure the reliability of analytical data, methods for quantifying this compound and its metabolites must be rigorously validated according to guidelines from regulatory bodies. sci-hub.seresearchgate.net Key validation parameters include linearity, sensitivity, and the limit of detection.

Linearity, Sensitivity, and Limit of Detection

Linearity: This parameter establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing samples with known concentrations of the analyte. scielo.brmdpi.com The linearity is typically evaluated by the coefficient of determination (r²), with values greater than 0.99 being desirable. sci-hub.sethermofisher.com

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in concentration. It is often reflected by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. arabjchem.orgthermofisher.com It is often determined as the concentration that produces a signal-to-noise ratio of at least 3. thermofisher.com

Limit of Quantification (LOQ): The LOQ, also referred to as the Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govarabjchem.org For bioanalytical methods, the precision (as relative standard deviation) and accuracy at the LLOQ should typically be within ±20%. researchgate.net

The following tables summarize linearity and sensitivity data from various validated methods for the analysis of this compound and amphetamine.

Table 1: Linearity of Analytical Methods for this compound and Amphetamine This is an interactive table. Click on the headers to sort the data.

Analyte(s) Matrix Method Linearity Range Correlation Coefficient (r²) Reference
This compound Human Plasma LC-MS/MS 0.3–100 ng/mL >0.99 scielo.brscielo.br
This compound, Amphetamine Human Oral Fluid, Plasma LC-MS/MS 1–128 ng/mL >0.99 nih.govsci-hub.se
This compound, Amphetamine Human Urine LC-MS/MS 4–256 ng/mL >0.99 nih.govsci-hub.se
This compound Oral Fluid LC-MS/MS 5–500 ng/mL Not specified researchgate.netnih.gov
Amphetamine, Metabolites Serum LC-MS/MS 0.5–250 ng/mL Not specified nih.gov
This compound Urine LC-HRMS Not specified 0.9978 thermofisher.com

Table 2: Sensitivity (LOD and LOQ) of Analytical Methods for this compound and Amphetamine This is an interactive table. Click on the headers to sort the data.

Analyte Matrix Method LOD LOQ/LLOQ Reference
This compound Human Plasma LC-MS/MS Not specified 0.3 ng/mL scielo.brscielo.br
This compound, Amphetamine Human Oral Fluid, Plasma LC-MS/MS Not specified 1 ng/mL nih.govsci-hub.se
This compound, Amphetamine Human Urine LC-MS/MS Not specified 4 ng/mL nih.govsci-hub.se
This compound Urine LC-HRMS 0.05 ng/mL 0.15 ng/mL thermofisher.com
4-hydroxyamphetamine Urine LC-HRMS 2 ng/mL 5 ng/mL thermofisher.com
Methamphetamine - UV-Vis 50 µg/mL 50 µg/mL nust.edu.pkresearchgate.net

Accuracy, Precision, and Selectivity

The validation of a bioanalytical method ensures its reliability for quantifying a specific analyte in a given biological matrix. Accuracy, precision, and selectivity are critical parameters in this validation process.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration or relative error (RE). scielo.br Precision describes the degree of scatter between a series of measurements of the same sample, typically expressed as the coefficient of variation (CV). sci-hub.sescielo.br Regulatory guidelines generally require the accuracy for quality control (QC) samples to be within ±15% of the nominal value (±20% for the lower limit of quantitation, or LLOQ). scielo.br Similarly, the CV for precision should not exceed 15% (20% for the LLOQ). scielo.br

Several studies have demonstrated that LC-MS/MS methods for this compound meet these criteria across various biological matrices. For instance, one method validated in human plasma, oral fluid, and urine showed accuracy ranging from 91.3% to 111.7% across all matrices. sci-hub.se The imprecision (CV) in the same study did not exceed 17.1%. sci-hub.se Another LC-MS/MS method for human plasma reported intra-batch, inter-batch, and instrument reproducibility precision values lower than 10%, with accuracy (as RE) within ±15% for all QC levels. scielo.brresearchgate.netscielo.br The successful validation of a dilution test, with accuracy within the accepted range, confirms that samples with concentrations exceeding the upper limit of quantification (ULOQ) can be reliably analyzed after dilution. scielo.brfrontiersin.org

Table 1: Summary of Accuracy and Precision Data for this compound Analysis
Biological MatrixMethodAccuracy Range (% of Nominal)Precision Range (CV %)Source
Human PlasmaLC-MS/MS91.3% - 100.2%< 16.2% sci-hub.se
Human Oral FluidLC-MS/MS94.8% - 111.7%< 12.8% sci-hub.se
Human UrineLC-MS/MS94.8% - 109.8%< 17.1% sci-hub.se
Human PlasmaLC-MS/MSAll RE values within ±15%< 10% scielo.brresearchgate.netscielo.br
Human PlasmaHPLC-MS/MSMean results within 85% - 115%Not specified frontiersin.org

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or concomitant medications. sci-hub.sefrontiersin.org In LC-MS/MS methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard (IS). scielo.br

Validation studies assess selectivity by analyzing multiple blank matrix samples from different sources (including lipemic and hemolyzed samples) to ensure that no interfering peaks are present at the retention times of the analytes and the IS. sci-hub.sescielo.brfrontiersin.org For example, in one study, interference peaks in blank plasma samples were found to be less than 20% of the LLOQ response for the analyte and less than 5% for the IS. scielo.br The potential for interference from commonly co-administered drugs is also evaluated. frontiersin.org The high selectivity of these methods ensures that the quantification of this compound is not affected by endogenous substances or other drugs, reinforcing the reliability of the results. scielo.brscielo.br

Matrix Effects and Stability Considerations

Matrix Effects: The co-elution of endogenous components from the biological matrix can interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement. sci-hub.se This phenomenon, known as the matrix effect, can compromise the accuracy and reproducibility of the method. sci-hub.se Assessing the matrix effect is a critical part of method validation for LC-MS/MS. scielo.br

This is often evaluated by comparing the response of the analyte in a post-extraction spiked sample to its response in a pure solution. scielo.br The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred approach to compensate for matrix effects, as it experiences similar ionization suppression or enhancement. frontiersin.orgresearchgate.net In a method for quantifying LDX in plasma, the coefficient of variation of the normalized matrix factor was only 2.16%, demonstrating that the method had no significant matrix effects and could be reliably used for normal, lipemic, and hemolyzed plasma samples. scielo.brscielo.br In another study analyzing oral fluid, the use of an appropriate IS was shown to compensate for part of the observed matrix effect. sci-hub.seresearchgate.net

Stability: The stability of this compound in biological matrices under various storage and handling conditions must be thoroughly evaluated to ensure sample integrity from collection to analysis. scielo.brfrontiersin.org Stability assessments typically include freeze-thaw stability, short-term (bench-top) stability at room temperature, long-term stability at frozen temperatures (e.g., -20°C and -70°C), and post-preparative stability in the autosampler. sci-hub.sescielo.br

Research has shown that this compound and its metabolite are stable in plasma for at least 24 hours at room temperature and through multiple freeze-thaw cycles. sci-hub.se Processed samples in plasma, urine, and oral fluid have demonstrated stability for at least 12 hours at 10°C in an autosampler. sci-hub.se Long-term stability studies have confirmed that this compound in plasma is stable for at least 167 days when stored at -70°C. scielo.br These findings provide confidence in the integrity of pharmacokinetic data generated using samples that have been stored for extended periods. scielo.brfrontiersin.org

Table 2: Stability of this compound in Human Plasma Under Various Conditions
ConditionDurationTemperatureResultSource
Short-Term (Bench-Top)~24 hoursRoom Temperature (~22°C)Stable (Accuracy and Precision < 15%) scielo.brresearchgate.net
Post-Processing~35 hoursRoom Temperature (~22°C)Stable (Accuracy and Precision < 15%) scielo.brresearchgate.net
Post-Processing (Autosampler)up to 72 hours10°CStable frontiersin.org
Freeze-Thaw Cycles3 cycles-20°C and -70°CStable (Accuracy and Precision < 15%) scielo.brresearchgate.net
Long-Term167 days-70°CStable (Accuracy and Precision < 15%) scielo.brfrontiersin.org
Long-Term2 monthsNot specifiedStable sci-hub.se

Bioanalytical Applications in Preclinical Pharmacokinetic Studies

Validated bioanalytical methods are indispensable for preclinical pharmacokinetic studies, which are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. frontiersin.orgnih.gov For a prodrug like this compound, these studies require the simultaneous quantification of both the parent compound and its active metabolite, d-amphetamine, to fully understand its pharmacokinetic profile. frontiersin.orgresearchgate.net

Preclinical research in animal models provides foundational knowledge before human trials. nih.gov For example, studies have shown that following administration of LDX, the appearance of d-amphetamine in the blood and brain is slower and the peak concentration is lower compared to administering an equimolar dose of immediate-release d-amphetamine. nih.gov This is due to the rate-limiting enzymatic cleavage of this compound by red blood cells. nih.gov Accurate bioanalytical methods are crucial to precisely measure these concentration differences and characterize the unique pharmacokinetic profile of the prodrug. nih.govresearchgate.net

The development of rapid, sensitive, and robust LC-MS/MS methods, with analysis times as short as four minutes per sample and LLOQs as low as 0.3 ng/mL, facilitates high-throughput analysis required for pharmacokinetic studies that involve numerous samples. scielo.brresearchgate.netscielo.br These validated methods have been successfully applied in studies to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and the area under the concentration-time curve (AUC). frontiersin.orgresearchgate.net The reliability of these methods ensures that the data generated from preclinical studies are accurate, allowing for proper dose-proportionality assessments and informing the design of subsequent clinical trials. frontiersin.orgtga.gov.au

Preclinical Research Models and in Vitro Systems for Lisdexamfetamine Investigation

In Vitro Enzymatic Hydrolysis Models

Initial hypotheses suggested that the conversion of lisdexamfetamine to its active component, d-amphetamine, occurred in the liver or during absorption. However, in vitro studies using various tissue and cell-based models have pinpointed the primary site of this crucial hydrolytic process.

Red Blood Cell Lysates and Recombinant Enzyme Systems

The pivotal discovery in understanding this compound's activation pathway came from studies involving blood components. Research demonstrated that this compound is metabolized to d-amphetamine and l-lysine (B1673455) primarily in whole blood, with red blood cells (RBCs) being the specific site of this conversion. nih.govresearchgate.net Studies using human red blood cell lysates and cytosolic extracts confirmed that the hydrolytic activity resides within the cytosol of these cells, not in the membrane fraction. nih.govnih.gov This enzymatic process is efficient, with substantial hydrolysis occurring even at low hematocrit levels. drugbank.com

Further investigations into the specific enzyme responsible have suggested the involvement of an aminopeptidase (B13392206). nih.govnih.gov Experiments using protease inhibitors like bestatin (B1682670) and ethylenediaminetetra-acetic acid (EDTA) potently inhibited the production of d-amphetamine from this compound in RBC cytosolic extracts. nih.govnih.gov However, a candidate enzyme, recombinant human aminopeptidase B, which shows a preference for lysine (B10760008), failed to convert this compound to d-amphetamine in vitro, indicating that other peptidases are responsible for this biotransformation. nih.gov

The stability of this compound was tested in various other in vitro systems, showing minimal to no degradation in:

Rat and human plasma tga.gov.au

Human liver microsomes tga.gov.au

Simulated gastric and intestinal fluids tga.gov.au

Human peripheral blood mononuclear cells tga.gov.au

Polymorphonuclear cells tga.gov.au

Liver Homogenates and Microsomes for Metabolic Studies

In contrast to its metabolism in red blood cells, this compound demonstrates notable stability in liver-based in vitro systems. Studies using human liver homogenates, hepatocytes, and microsomes have shown that this compound is not significantly metabolized by these components. researchgate.net While some slow hydrolysis was observed in rat and human liver homogenates, this was likely attributable to residual blood within the tissue samples rather than hepatic enzyme activity. nih.govresearchgate.net

Furthermore, in vitro studies with human liver microsomes indicated that this compound does not cause concentration-dependent or mechanism-based inhibition of major cytochrome P450 (CYP) isoforms, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. researchgate.netnih.gov This suggests a low potential for this compound itself to be involved in drug-drug interactions mediated by these enzymes. researchgate.net It is important to note that while the prodrug is not metabolized by the CYP system, its active metabolite, d-amphetamine, is known to be a substrate for CYP2D6. hres.cahres.ca

Table 1: In Vitro Hydrolysis of this compound in Human Tissues

Tissue/Cell FractionHydrolytic ActivityKey FindingsReference
Whole Blood HighPrimary site of conversion to d-amphetamine. nih.govresearchgate.net
Red Blood Cells (RBCs) HighHydrolysis occurs in the cytosolic fraction, not the membrane. nih.govnih.gov
Plasma NegligibleThis compound is stable. tga.gov.au
Liver Homogenates Low/NegligibleSlow hydrolysis attributed to residual blood. nih.govresearchgate.net
Liver Microsomes NegligibleNo significant metabolism; no inhibition of major CYP enzymes. tga.gov.auresearchgate.net
Kidney Homogenates LowSlow hydrolysis observed, likely due to residual blood. nih.gov
Intestinal Homogenates NegligibleStable in homogenates of the upper and lower intestines. nih.gov

Cell Culture Models for Neurochemical and Transport Studies

Cell culture models have been essential for investigating the neurochemical effects and transport mechanisms of this compound and its active metabolite.

Neuronal Cell Lines for Neurotransmitter Release Assays

While specific studies detailing neurotransmitter release assays for the prodrug this compound in neuronal cell lines are not extensively documented, the pharmacological activity is attributed to its metabolite, d-amphetamine. The established mechanism of amphetamines involves blocking the reuptake and increasing the release of dopamine (B1211576) and norepinephrine (B1679862). tga.gov.aufda.gov It is presumed that studies on d-amphetamine's effects on neurotransmitter release in cell lines like SH-SY5Y, a human neuroblastoma line often used for dopaminergic neuron studies, would be relevant to understanding the downstream effects of this compound administration. mdpi.com Computational models suggest that this compound, through its conversion to d-amphetamine, modulates processes specific to ADHD, such as GABAergic inhibitory synapses and the regulation of the reward system. frontiersin.org

Transporter Expression Systems for Ligand Binding Studies

Ligand binding studies are crucial for determining a compound's affinity for specific molecular targets. For this compound, these studies have consistently shown that the intact prodrug is pharmacologically inactive. tga.gov.au Binding assays using cells expressing human recombinant dopamine transporters (DAT) and norepinephrine transporters (NET) revealed that this compound lacks affinity for these key sites responsible for the reuptake of their respective neurotransmitters. hres.cahres.ca

Further screening against a wide panel of other receptors and enzyme sites confirmed that this compound does not bind significantly to these targets. hres.cahres.ca This lack of binding activity underscores the necessity of its hydrolysis to d-amphetamine to exert its therapeutic effects. tga.gov.au

In contrast to the inactive prodrug, the active metabolite, d-amphetamine, is known to be an inhibitor of DAT and NET. drugbank.com Cell-based transport studies have also been instrumental in understanding the absorption of this compound from the gastrointestinal tract. Research using Caco-2 cells, a model of the intestinal epithelium, and Chinese hamster ovary (CHO) cells transfected to express the human peptide transporter 1 (PEPT1), demonstrated that this compound is a substrate for PEPT1. nih.govresearchgate.net This carrier-mediated transport contributes to its efficient absorption. researchgate.net

Table 2: Transporter and Receptor Binding Affinity of this compound

Transporter/ReceptorBinding AffinityModel SystemKey FindingReference
Dopamine Transporter (DAT) Lacked AffinityHuman recombinant DAT expression systemsThe prodrug is inactive at the primary target of amphetamine. hres.cahres.ca
Norepinephrine Transporter (NET) Lacked AffinityHuman recombinant NET expression systemsThe prodrug does not inhibit norepinephrine reuptake. hres.cahres.ca
Peptide Transporter 1 (PEPT1) SubstrateCaco-2 cells, PEPT1-transfected CHO cellsTransport is carrier-mediated, likely via PEPT1. nih.govresearchgate.net

Animal Models for Pharmacokinetic and Pharmacodynamic Research

Animal models, primarily in rats and monkeys, have been vital for characterizing the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound.

Pharmacokinetic studies in rats have been crucial for understanding the absorption and distribution of this compound. Following oral administration, this compound is rapidly absorbed from the small intestine. nih.gov Studies involving the perfusion of isolated intestinal segments in anesthetized rats showed significant absorption from the small intestine but not the colon, which is consistent with the expression pattern of the PEPT1 transporter. nih.govtga.gov.au Rat models also demonstrated that after absorption, plasma concentrations of d-amphetamine gradually increase as this compound is hydrolyzed in the blood. nih.gov

Pharmacodynamic studies in animals have compared the behavioral effects of this compound to those of d-amphetamine. In rats, orally administered this compound produced effects comparable to d-amphetamine, such as increased locomotor activity. hres.cahres.ca However, the onset of these effects is delayed and more gradual compared to an equivalent dose of d-amphetamine, reflecting the time required for the prodrug conversion. nih.gov For example, one study found that this compound produced a gradual and sustained increase in dopamine efflux in the brain and less pronounced locomotor activity compared to d-amphetamine. nih.gov Animal models of binge-like eating behavior in rats have also been used to study the effects of this compound, showing a reduction in the consumption of highly palatable food. uconn.eduuconn.edu In monkeys trained to self-administer drugs, intravenous this compound maintained self-administration at a rate lower than cocaine but higher than placebo, indicating a reduced abuse potential compared to other stimulants. fda.gov

Table 3: Key Findings from Animal Models of this compound

Animal ModelStudy TypeKey FindingsReference
Rat PharmacokineticsRapid absorption from the small intestine, not the colon, mediated by PEPT1. Gradual conversion to d-amphetamine. nih.govtga.gov.au
Rat PharmacodynamicsIncreased locomotor activity, but with a delayed and more gradual onset compared to d-amphetamine. nih.govfrontiersin.org
Rat Binge-Eating ModelReduced consumption of highly palatable food. uconn.eduuconn.edu
Monkey Self-AdministrationMaintained self-administration at rates lower than cocaine, suggesting reduced abuse liability. fda.gov

Rodent Models (e.g., rats, mice) for Distribution and Metabolism Studies

Rodent models, particularly rats, have been instrumental in understanding the unique prodrug nature of this compound. wikipedia.org Studies using these models have demonstrated that this compound is a pharmacologically inactive molecule that requires conversion to its active metabolite, d-amphetamine, to exert its effects. nih.gov

Initial investigations using a rat intestinal perfusion model showed that intact this compound is absorbed across the small intestine, specifically the duodenum, jejunum, and ileum, but not the colon. nih.gov This absorption is believed to be facilitated by the peptide transporter PEPT1. nih.gov Once absorbed, this compound is primarily hydrolyzed in the blood to d-amphetamine and the amino acid L-lysine. drugbank.com This enzymatic conversion is not mediated by cytochrome P450 enzymes but occurs predominantly due to the activity of enzymes within red blood cells. wikipedia.orgnih.govdrugbank.com

In vitro stability studies using rat tissue homogenates confirmed that the primary site of metabolic conversion is the whole blood. nih.gov this compound was found to be stable in plasma and homogenates of the upper and lower intestines, indicating that significant metabolism does not occur in these tissues prior to systemic circulation. nih.gov While some metabolism was observed in liver homogenates, it was suggested this could be due to residual blood in the tissue. nih.gov Subsequent studies with liver microsomes and isolated hepatocytes showed a lack of conversion, further supporting that red blood cells are the principal site of activation. nih.gov Tissue distribution analysis in rats revealed that the parent compound, this compound, was not detected in the brain, underscoring that its pharmacological activity is solely attributable to its conversion to d-amphetamine.

Table 1: Stability of this compound in Various Rat Tissues In Vitro
Tissue/FluidMetabolic Conversion to d-amphetamineObserved Half-Life of this compound
Whole BloodYes (Rapid)1.0 hours
Liver HomogenateYes2.5 hours
PlasmaNegligibleStable
Upper Intestine HomogenateNegligibleStable
Lower Intestine HomogenateNegligibleStable
Pancreas HomogenateNegligibleStable

Non-Human Primate Models for Advanced Neuropharmacological Research

Non-human primate models, such as rhesus monkeys, are employed for more complex neuropharmacological research that can bridge the gap between basic rodent studies and human clinical applications. These models are particularly valuable for investigating the behavioral effects and abuse potential of psychoactive compounds. In studies of this compound, rhesus monkeys have been used in behavioral choice procedures to evaluate its effects on cocaine self-administration. researchgate.net

In one such model, monkeys were trained to choose between receiving an injection of cocaine or food pellets. researchgate.net This paradigm allows researchers to assess how a candidate medication like this compound might reduce the reinforcing effects of an abused substance. Research showed that this compound dose-dependently decreased the choice to self-administer cocaine without significantly altering the choice for food, suggesting it can reduce drug-seeking behavior. researchgate.net Other studies have used non-human primate models to examine the discriminative stimulus effects of this compound, finding a counter-clockwise hysteresis between plasma amphetamine concentrations and cocaine-like effects, which differs from the pattern seen with d-amphetamine. nih.gov These advanced models provide crucial data on the potential therapeutic applications and comparative pharmacology of this compound. researchgate.netjneurosci.org

Ex Vivo Analysis of Brain Tissue from Animal Models (e.g., microdialysis)

The analysis of brain tissue from animal models provides direct insight into the neurochemical changes induced by a drug. A key technique for this is intracerebral microdialysis, which can be performed in freely-moving animals, allowing for the real-time measurement of extracellular neurotransmitter levels in specific brain regions. jwatch.org This method has been extensively used in rat models to study the effects of this compound on catecholamine systems. researchgate.netnih.govpsu.edu

By implanting microdialysis probes into brain areas like the prefrontal cortex (PFC) and striatum, researchers can collect samples of the extracellular fluid and analyze them for neurotransmitters such as dopamine and norepinephrine. researchgate.netpsu.edu This technique has been pivotal in demonstrating that this compound enhances the efflux of both dopamine and norepinephrine in the PFC and dopamine in the striatum, which is believed to be central to its therapeutic effect. nih.govpsu.edu

Microdialysis Techniques for Real-Time Neurochemical Monitoring

Microdialysis is a powerful in vivo technique that allows for the continuous sampling of endogenous and exogenous substances from the extracellular fluid of tissues, most notably the brain. jwatch.org It provides a dynamic profile of neurochemical changes in response to pharmacological agents like this compound. researchgate.net

Extracellular Dopamine and Norepinephrine Measurement

In the context of this compound research, microdialysis is primarily used to measure extracellular concentrations of the monoamines dopamine and norepinephrine. researchgate.netnih.govpsu.edu Following the administration of this compound to freely-moving rats, dialysate samples are collected at regular intervals from brain regions implicated in attention and executive function, such as the PFC and striatum. researchgate.netpnas.org These samples are then analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) to quantify the levels of dopamine, norepinephrine, and their metabolites. researchcommons.org This methodology has established that the active metabolite of this compound, d-amphetamine, increases the release and blocks the reuptake of these catecholamines at the presynaptic neuron. drugbank.com

Application in this compound Preclinical Studies

Microdialysis studies have been crucial in characterizing the distinct pharmacodynamic profile of this compound compared to immediate-release d-amphetamine. nih.gov When administered to rats, this compound produces a gradual and sustained increase in dopamine and norepinephrine levels in the PFC and striatum. nih.govjneurosci.org In contrast, an equimolar dose of d-amphetamine causes a more rapid and pronounced initial spike in these neurotransmitters. jneurosci.org

For instance, one microdialysis study in the rat medial prefrontal cortex (mPFC) showed that d-amphetamine induced a peak dopamine efflux of over 222% of baseline within 30 minutes, which then declined. jneurosci.org this compound, however, led to a lower peak increase of about 177% but this was reached later (at 60 minutes) and was more sustained over time. jneurosci.org This smoother and more prolonged neurochemical profile is a direct consequence of the rate-limited enzymatic conversion of the this compound prodrug to active d-amphetamine. researchgate.net These findings from microdialysis studies provide a neurochemical basis for the compound's long duration of action and potentially different behavioral profile compared to standard amphetamine formulations. researchgate.netpsu.edu

Table 2: Comparative Effects of d-amphetamine and this compound on Dopamine Efflux in Rat Medial Prefrontal Cortex (mPFC)
CompoundPeak Dopamine Efflux (% of Baseline)Time to Peak Effect (minutes)Duration of Effect
d-amphetamine~222%30Gradual return to baseline from 90 min
This compound~177%60Sustained elevation

Electrophysiological Studies in Preclinical Brain Slices or In Vivo (focused on mechanism)

While microdialysis reveals changes in neurotransmitter levels, electrophysiology provides insight into how these changes affect the electrical activity of neurons. mdbneuro.com Electrophysiological studies, conducted either in vivo in anesthetized or freely-moving animals or in vitro using brain slices, measure neuronal properties like firing rate, burst firing, and synaptic potentials. mdbneuro.comnih.gov

Direct electrophysiological studies specifically investigating this compound are limited. However, extensive research on its active metabolite, d-amphetamine, provides a strong basis for understanding its mechanism at the neuronal level. In vivo single-unit recordings in rats have shown that d-amphetamine has complex, dual effects on dopamine neurons. jneurosci.org It initially causes an inhibition of firing rate, which is a feedback effect mediated by the increased synaptic dopamine acting on D2 autoreceptors. nih.govjneurosci.org

However, when this inhibitory D2 receptor-mediated effect is blocked, d-amphetamine reveals an excitatory effect, increasing both the firing rate and burst firing of dopamine neurons. jneurosci.orgresearchgate.net This excitation is not mediated by dopamine receptors but is thought to involve the increased synaptic levels of norepinephrine acting on alpha-1 adrenergic receptors located on dopamine neurons. jneurosci.org Furthermore, studies in brain slices have shown that amphetamine can modulate synaptic plasticity, such as long-term potentiation (LTP), in the prefrontal cortex, with the effect being dependent on dose and receptor contributions from both the dopamine and norepinephrine systems. nih.gov Repeated amphetamine exposure has been shown to progressively alter the response of neurons in the medial prefrontal cortex and orbitofrontal cortex, leading to sustained changes in neuronal excitability and communication between brain regions like the amygdala and prefrontal cortex. nih.govjneurosci.org These electrophysiological findings help to mechanistically link the amphetamine-induced increase in catecholamines to changes in neuronal function and circuit activity.

Advanced Topics in Lisdexamfetamine Prodrug Research

Structure-Activity Relationships of Lysine-Amphetamine Conjugates

The development of lisdexamfetamine, a prodrug of d-amphetamine, has spurred research into the structure-activity relationships (SAR) of amino acid-amphetamine conjugates. frontiersin.org The core concept involves covalently linking an amino acid to d-amphetamine, creating a therapeutically inactive molecule that requires enzymatic hydrolysis to release the active d-amphetamine. nih.gov This design strategy aims to modify the pharmacokinetic profile of amphetamine, offering a prolonged duration of action and potentially reducing its abuse liability. nih.govnih.gov

The foundational structure of this compound is the amide bond between the primary amine of d-amphetamine and the carboxylic acid of L-lysine (B1673455). uconn.edu This linkage renders the molecule pharmacologically inactive as it prevents binding to its primary targets, the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). nih.gov The key to its activity lies in the in vivo enzymatic cleavage of this bond, which occurs primarily in red blood cells. wikipedia.orgnih.gov

Research into the SAR of these conjugates has explored modifications to the amino acid moiety. The choice of L-lysine is significant; as a natural amino acid, its cleavage from d-amphetamine yields a non-toxic, endogenous byproduct. nih.gov However, studies have investigated the use of non-standard amino acids to further modulate the pharmacokinetic properties. epo.org The rationale is that by using non-standard amino acids, the rate of enzymatic hydrolysis can be altered, potentially leading to an even more controlled and sustained release of d-amphetamine compared to the rapid breakdown observed with standard amino acids like lysine (B10760008). epo.org

For instance, preclinical studies have compared the pharmacokinetic profiles of amphetamine conjugated with standard amino acids versus non-standard ones like homoarginine and ornithine. epo.orggoogle.com These studies have shown that conjugates with non-standard amino acids can significantly shift the time to maximum concentration (Tmax) and lower the maximum concentration (Cmax) of released amphetamine compared to lysine-amphetamine conjugates. epo.org This suggests that the structure of the amino acid side chain plays a crucial role in the rate of enzymatic cleavage and, consequently, the pharmacodynamic effects of the prodrug.

The following table summarizes the findings from comparative studies on different amino acid-amphetamine conjugates:

Amino Acid ConjugateKey Pharmacokinetic FindingsReference
Lys-Amp (this compound) Standard release profile, serves as a benchmark. epo.org
hArg-Amp (Homoarginine conjugate) Cmax levels significantly lower than Lys-Amp. epo.org
Cit-Amp (Citrulline conjugate) Significantly shifted Tmax compared to Lys-Amp. epo.org
Orn-Amp (Ornithine conjugate) Investigated as a preferred non-standard amino acid conjugate. google.com
Ser-Amp (Serine conjugate) Showed some degree of decreased intranasal bioavailability of amphetamine compared to amphetamine alone. google.com

These findings underscore the importance of the amino acid's structure in determining the rate and extent of amphetamine release. The use of non-standard amino acids or other hydrophilic ligands presents a promising avenue for developing next-generation amphetamine prodrugs with tailored pharmacokinetic profiles. epo.org

Influence of Genetic Polymorphisms on this compound Metabolism (preclinical/theoretical)

The metabolism of this compound is a two-step process. First, the inactive prodrug is hydrolyzed to d-amphetamine and L-lysine. wikipedia.org Subsequently, d-amphetamine is metabolized. While the hydrolysis of this compound itself is carried out by enzymes in red blood cells and is not known to be significantly affected by genetic polymorphisms, the subsequent metabolism of the active d-amphetamine moiety is subject to genetic variability. wikipedia.orgtandfonline.com

The primary enzyme involved in the metabolism of amphetamine is Cytochrome P450 2D6 (CYP2D6). pharmgkb.org This enzyme is responsible for the formation of 4-hydroxy-amphetamine. pharmgkb.org The gene encoding CYP2D6 is highly polymorphic, leading to significant inter-individual differences in enzyme activity. pharmgkb.org Individuals can be classified into different metabolizer phenotypes, including poor, intermediate, normal, and ultrarapid metabolizers. rxgenomix.com

Theoretically, these genetic polymorphisms in CYP2D6 could influence the pharmacokinetics of d-amphetamine released from this compound. For instance, individuals who are CYP2D6 poor metabolizers might experience higher and more sustained plasma concentrations of d-amphetamine, potentially affecting both efficacy and the risk of adverse events. pharmgkb.org Conversely, ultrarapid metabolizers might clear the drug more quickly. While the clinical impact of CYP2D6 polymorphisms on amphetamine metabolism is still under investigation, the FDA label for amphetamine acknowledges the potential for population variations. pharmgkb.org

Another enzyme system that could theoretically be relevant is carboxylesterase 1 (CES1), which is involved in the metabolism of methylphenidate. tandfonline.comresearchgate.net Although the primary conversion of this compound is not attributed to CES1, polymorphisms in the CES1 gene that lead to reduced enzyme activity have been identified. tandfonline.com While the direct impact on this compound is not established, the study of such polymorphisms in related drug metabolism pathways highlights the potential for genetic factors to influence drug response.

Preclinical and theoretical research in this area is crucial for moving towards personalized medicine. Identifying how genetic variations in metabolic enzymes affect d-amphetamine pharmacokinetics could help in tailoring treatments for individuals with ADHD and other conditions treated with this compound. nih.gov

Development of Novel Prodrugs Based on this compound Principles

The success of this compound has paved the way for the development of other prodrugs based on similar principles, not only for amphetamine but for other stimulants like methylphenidate as well. drug-dev.compharmexec.com The core principle is to attach a ligand, such as an amino acid, to the active drug to create an inactive precursor. pharmexec.com This approach offers several potential advantages, including a longer duration of action, reduced potential for abuse, and lower inter-patient pharmacokinetic variability. drug-dev.com

One notable example of applying this principle is the development of serdexmethylphenidate (B610792) (SDX), a prodrug of d-methylphenidate. drug-dev.com Similar to this compound, SDX is designed to have a gradual onset and a long duration of effect. pharmexec.com This is achieved by covalently bonding a ligand to d-methylphenidate, which is then cleaved in the body to release the active drug. pharmexec.com

The development of novel amphetamine prodrugs also involves exploring different types of ligands beyond standard amino acids. epo.org As discussed in the structure-activity relationship section, non-standard amino acids and other polar hydrophilic ligands are being investigated to fine-tune the release profile of amphetamine. epo.org The goal is to create prodrugs that can offer an even more consistent and sustained therapeutic effect throughout the day. drug-dev.com

Future research in this area may focus on:

Alternative Ligands: Investigating a wider range of amino acids, peptides, and other promoieties to control the rate of hydrolysis.

Combination Prodrugs: Developing prodrugs that release multiple active agents.

Targeted Delivery: Designing prodrugs that are activated at specific sites in the body to enhance efficacy and reduce side effects.

The overarching aim is to build upon the success of this compound to create a new generation of stimulant prodrugs with improved therapeutic profiles. drug-dev.com

Computational Chemistry and Molecular Modeling of this compound Interactions

Computational chemistry and molecular modeling have become invaluable tools in understanding the molecular interactions of drugs like this compound and its active metabolite, d-amphetamine. These techniques provide insights that are often difficult to obtain through experimental methods alone.

Docking Studies with Enzymes Involved in Hydrolysis

While the specific enzyme responsible for the hydrolysis of this compound in red blood cells has not been definitively identified, it is known to be an aminopeptidase (B13392206). nih.govnih.gov Molecular docking studies could be employed to predict the binding interactions of this compound with various candidate aminopeptidases. These studies would involve creating three-dimensional models of the enzymes and then computationally "docking" the this compound molecule into the active site of each enzyme.

The results of such docking studies could help to:

Identify the most likely candidate enzyme(s) for this compound hydrolysis.

Understand the specific amino acid residues within the enzyme's active site that are crucial for binding and catalysis.

Explain the structure-activity relationships observed with different amino acid-amphetamine conjugates. For example, by comparing the docking scores and binding poses of various conjugates, researchers could predict their relative rates of hydrolysis.

Although specific docking studies for this compound with its hydrolyzing enzyme are not widely published, the principles of this approach are well-established in drug discovery and development.

Simulation of this compound and D-Amphetamine Binding to Transporters

Molecular dynamics (MD) simulations and docking studies have been instrumental in elucidating the binding of d-amphetamine to its primary targets, the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govresearchgate.net These simulations provide a dynamic view of how the drug interacts with the transporter protein at an atomic level.

Key findings from these simulations include:

Binding Sites: D-amphetamine binds to the central substrate-binding site (S1) of DAT, which is the same site where dopamine binds. frontiersin.orgpurdue.edu

Conformational Changes: The binding of d-amphetamine can induce conformational changes in the transporter, which are thought to be essential for its mechanism of action, including the reversal of transport (efflux). nih.gov

Interaction with Residues: Simulations have identified specific amino acid residues within the transporter that form key interactions with d-amphetamine, such as hydrophobic and aromatic interactions. researchgate.net

In contrast, this compound itself is pharmacologically inactive and has no significant affinity for DAT or NET. nih.govhres.ca This is because the bulky L-lysine group prevents the amphetamine moiety from fitting into the transporter's binding pocket. Computational models would visually confirm this steric hindrance.

The table below summarizes the predicted interactions of d-amphetamine with the dopamine transporter based on computational studies:

LigandPredicted Binding Site on DATKey InteractionsReference
d-Amphetamine Central substrate-binding site (S1)Overlaps with the dopamine binding site. Involves hydrophobic and aromatic residues. frontiersin.orgpurdue.eduresearchgate.net
This compound No significant bindingThe L-lysine moiety sterically hinders interaction with the binding site. nih.govhres.ca

These computational approaches are crucial for rational drug design and for understanding the fundamental mechanisms of stimulant action.

Future Directions in this compound Preclinical and Translational Research

Future research on this compound and related prodrugs is likely to focus on several key areas, aiming to further refine and expand upon the therapeutic potential of this class of medications.

One major direction is the continued exploration of novel prodrug designs . researchgate.net This includes the use of different amino acids, peptides, or other chemical moieties to create amphetamine prodrugs with even more tailored pharmacokinetic profiles. epo.org The goal is to develop treatments that can offer a faster onset of action, a longer duration of effect, or a profile that is optimized for specific patient populations. drug-dev.com

Translational research will be critical in bridging the gap between preclinical findings and clinical applications. patsnap.com This includes:

Developing and validating animal models that can more accurately predict the efficacy and abuse potential of new prodrugs in humans. sbcounty.govresearchgate.net

Using advanced neuroimaging techniques to study how this compound and other prodrugs affect brain function and connectivity in both preclinical models and human subjects.

Investigating the potential of this compound for treating other conditions beyond ADHD and binge eating disorder, such as other substance use disorders or cognitive deficits associated with other neurological conditions. patsnap.comsbcounty.govnih.gov

Furthermore, there is a growing interest in the pharmacogenetics of amphetamine metabolism . pharmgkb.org Future studies will likely aim to clarify the clinical significance of polymorphisms in genes like CYP2D6 on the response to this compound. tandfonline.com This could lead to the development of genetic tests that can help predict an individual's response to the medication, allowing for more personalized dosing strategies. patsnap.com

Finally, ongoing research will continue to explore the long-term effects of this compound, including its potential impact on neuronal health and the central nervous system. accscience.com A deeper understanding of these effects will be essential for ensuring the long-term safety and efficacy of this important therapeutic agent.

Exploring Novel Metabolic Pathways

The metabolic activation of this compound is a key area of research, distinguished by its primary reliance on a pathway outside the hepatic cytochrome P450 (CYP) enzyme system. The established and predominant metabolic route involves the enzymatic hydrolysis of this compound within red blood cells. nih.govdovepress.comresearchgate.net This process cleaves the covalent bond between L-lysine and d-amphetamine, releasing the pharmacologically active d-amphetamine. researchgate.netdovepress.com This activation mechanism is considered rate-limiting and occurs primarily after the intact prodrug is absorbed from the gastrointestinal tract. nih.govresearchgate.netwindows.net

Research has confirmed that this compound is not metabolized by CYP enzymes, which minimizes the potential for drug-drug interactions mediated by this common pathway. nih.govdrugbank.com While the primary site of metabolic conversion is unequivocally the blood, studies have explored other tissues to confirm the exclusivity of this pathway. In vitro investigations using human tissue homogenates have shown that hydrolysis does not occur to any significant extent in the intestine, kidney, or pancreas. dovepress.com However, some metabolism has been observed in liver homogenates, though the primary site of activation remains the red blood cells. nih.gov

The absorption of the intact prodrug from the small intestine is a critical prerequisite for its subsequent metabolism. This absorption is not a passive process but is facilitated by an active transport mechanism, likely mediated by the peptide transporter-1 (PEPT-1). windows.netnih.gov This transporter recognizes the peptide-like structure of this compound and carries it into systemic circulation, where it becomes available for enzymatic conversion.

The specific enzyme within the red blood cells responsible for the hydrolysis is an aminopeptidase, though its precise identity is not fully characterized. nih.gov Research has shown that this hydrolytic activity is robust, with substantial conversion to d-amphetamine occurring even at low hematocrit levels. dovepress.comnih.gov Furthermore, studies using blood from donors with sickle cell disease found that the biotransformation of this compound was not significantly affected, suggesting the metabolic process is not compromised by this red blood cell pathology. researchgate.net

Table 1: Investigational Studies on this compound Metabolism in Various Tissues

Tissue/Cell Type Finding Conclusion Reference(s)
Human Red Blood Cells Rapid hydrolysis of this compound to d-amphetamine.Primary site of metabolic activation. dovepress.comnih.gov
Human Plasma Negligible formation of d-amphetamine.Not a significant site of metabolism. nih.gov
Rat Liver Homogenates Rapid decrease in this compound and corresponding increase in d-amphetamine.Capable of metabolism, but not the primary in vivo pathway. nih.gov
Rat Intestine, Pancreas This compound remained stable with negligible d-amphetamine formation.Not significant sites of metabolism. nih.gov
Human Caco-2 Cells Demonstrated carrier-mediated transport.Used to model intestinal absorption via transporters like PEPT-1. nih.gov

Development of Advanced Research Tools for Prodrug Studies

The investigation of this compound's unique prodrug characteristics has been facilitated by the development and application of specialized research tools. These tools allow for detailed study of its absorption, metabolism, and pharmacodynamic effects.

Analytical Methods

Precise quantification of this compound and its active metabolite, d-amphetamine, is fundamental to its study. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed. biomolther.orgfrontiersin.org These methods have been validated for use in various biological matrices, including human plasma and rat striatal synaptosomes. biomolther.orgscielo.br

LC-MS/MS methods, in particular, offer high sensitivity and specificity, allowing for the simultaneous determination of both the prodrug and its active metabolite. frontiersin.orgscielo.br Research has focused on optimizing these methods for high-throughput analysis in pharmacokinetic studies, with some methods achieving run times as short as four minutes per sample. scielo.brresearchgate.net The development of these robust analytical tools is crucial for bioequivalence studies and for exploring the pharmacokinetic profile in detail. frontiersin.orgscielo.br

Table 2: Examples of Advanced Analytical Methods for this compound

Method Matrix Key Features Application Reference(s)
HPLC with ECD Rat Striatal SynaptosomesAnalysis of dopamine levels following this compound administration.Investigating neurochemical mechanisms. biomolther.org
HPLC-MS/MS Human PlasmaSimultaneous quantification of this compound and d-amphetamine.Bioavailability and pharmacokinetic studies. frontiersin.org
LC-MS/MS Human PlasmaRapid (4-minute run time) and sensitive (LLOQ of 0.3 ng/mL) quantification.High-throughput pharmacokinetic analysis. scielo.brresearchgate.net
HPLC with UV Bulk DrugSeparation and quantification of process-related and degradation impurities.Quality control in manufacturing. mdpi.com

In Vitro Models

In vitro models have been indispensable in elucidating the metabolic pathway of this compound. Cell culture systems, such as Caco-2 cells and Chinese hamster ovary (CHO) cells engineered to express the human peptide transporter-1 (PEPT1), have been used to study the specifics of intestinal absorption. nih.gov These models confirmed that this compound is a substrate for carrier-mediated transport, explaining its efficient uptake from the gut. nih.govnih.gov

To pinpoint the location of metabolic activation, researchers have used incubations of this compound with various human and rat tissue homogenates and blood fractions. dovepress.comnih.gov These studies demonstrated that while liver homogenates could metabolize the prodrug, the primary and most rapid conversion occurred in whole blood, specifically within the red blood cells. dovepress.comnih.gov These in vitro systems were also used to show that lysis of the red blood cells did not impede the hydrolysis, indicating the responsible enzyme is located in the cytosol. dovepress.com An advanced application of these models involved using blood from donors with sickle cell disease to confirm that the metabolic activation remains effective despite cell pathology. researchgate.net

In Vivo Models

Animal models, particularly in rodents, have been essential for understanding the in vivo pharmacokinetics and pharmacodynamics of this compound. biomolther.orgtga.gov.au These studies compare the effects of this compound with direct administration of d-amphetamine. frontiersin.org Techniques such as in vivo microdialysis in freely-moving rats allow for the simultaneous measurement of drug concentrations and resulting neurotransmitter levels (e.g., dopamine) in specific brain regions like the striatum. frontiersin.org This provides a direct link between the pharmacokinetic profile of the prodrug and its neurochemical effects. Furthermore, rodent models are utilized in behavioral paradigms, such as conditioned place preference and self-administration tests, to assess the compound's properties. biomolther.org

Q & A

Basic Research Questions

Q. What are the key considerations in designing a double-blind, placebo-controlled crossover study for lisdexamfetamine?

  • Methodological Answer : A robust design includes randomization of treatment sequences (e.g., 3-arm crossover: placebo, this compound, active comparator), adequate washout periods (≥7 days) to mitigate carryover effects, and counterbalancing to reduce order bias. Primary endpoints should align with validated clinical scales (e.g., ADHD symptom reduction, binge-eating days/week). Blinding protocols must ensure that both participants and investigators remain unaware of treatment assignments, as demonstrated in trials using CONSORT-compliant flowcharts .

Q. How are primary efficacy endpoints determined in this compound clinical trials for ADHD?

  • Methodological Answer : Endpoints are predefined using validated instruments such as the ADHD Rating Scale (ADHD-RS) or Clinical Global Impressions-Severity (CGI-S). For binge-eating disorder (BED), the number of binge days/week is a common metric. Sample size calculations are based on effect size (ES) estimates (e.g., ES ≥0.35 for ADHD trials) and adjusted for discontinuation rates (e.g., 5–20%) to ensure statistical power. Analyses are conducted on the full analysis set (FAS) with sensitivity analyses to address missing data .

Q. What methodologies are used to assess this compound's pharmacokinetics in human trials?

  • Methodological Answer : Pharmacokinetic studies employ high-performance liquid chromatography (HPLC) to measure plasma concentrations of the prodrug and its active metabolite, d-amphetamine. Key parameters include time to peak concentration (Tmax), half-life (t½), and area under the curve (AUC). Enzymatic hydrolysis in red blood cells is a critical metabolic pathway to quantify, ensuring linear dose-proportionality and low intersubject variability .

Advanced Research Questions

Q. How can researchers address conflicting data on this compound's efficacy across psychiatric disorders?

  • Methodological Answer : Discrepancies (e.g., higher BED efficacy vs. modest ADHD symptom reduction in certain cohorts) require subgroup analyses stratified by baseline severity, comorbidities, or prior treatment history. Network meta-analyses (NMA) and Bayesian models can contextualize findings by comparing effect sizes across disorders. Sensitivity analyses under missing-not-at-random assumptions validate robustness, as seen in BED trials .

Q. What experimental models are used to evaluate this compound's potential for dependence?

  • Methodological Answer : Rodent models apply conditioned place preference (CPP) and self-administration paradigms to assess reward liability. Biochemical assays measure dopamine levels in striatal synaptosomes post-administration via HPLC. These models predict dependence risk via dopaminergic pathway activation, with CPP scores and lever-pressing frequency serving as primary metrics .

Q. How do Bayesian network meta-analyses contribute to cost-effectiveness analyses of this compound?

  • Methodological Answer : Bayesian NMA integrates efficacy data from randomized controlled trials (RCTs) to estimate comparative effectiveness against alternatives (e.g., methylphenidate, topiramate). Probabilistic sensitivity analyses model uncertainty in clinical inputs (e.g., relapse rates, quality-adjusted life years), informing cost-utility ratios. This approach was pivotal in EU cost-effectiveness evaluations for ADHD .

Q. What statistical corrections are applied in cardiovascular safety analyses of this compound trials?

  • Methodological Answer : Mixed models for repeated measures (MMRM) adjust for baseline covariates (e.g., heart rate, blood pressure). Sidak corrections control type I error in multiple comparisons (e.g., four pairwise contrasts). Safety endpoints are analyzed in the safety population, with adverse events categorized by severity and causality .

Q. How is long-term efficacy maintained in this compound treatment for BED?

  • Methodological Answer : Randomized withdrawal designs assess relapse prevention. Responders (≤1 binge day/week for 4 weeks) are randomized to continued this compound or placebo. Time-to-relapse is analyzed via Kaplan-Meier curves and Cox proportional hazards models, with hazard ratios (HR) quantifying risk reduction. Maintenance trials show HR = 0.09 for this compound vs. placebo over 26 weeks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.